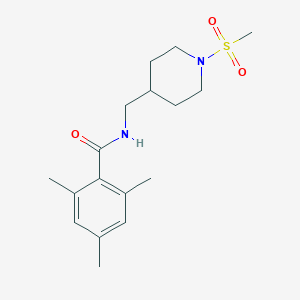

2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-12-9-13(2)16(14(3)10-12)17(20)18-11-15-5-7-19(8-6-15)23(4,21)22/h9-10,15H,5-8,11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNPWEGXRSCPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. The methylsulfonyl group is introduced via sulfonylation reactions.

Amide Bond Formation: The piperidine intermediate is then reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal species.

| Compound | MIC (µM) | Activity |

|---|---|---|

| N1 | 1.27 | B. subtilis |

| N8 | 1.43 | E. coli |

| N22 | 2.60 | K. pneumoniae |

These findings highlight the potential of such compounds in developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of similar compounds has also been evaluated against human colorectal carcinoma cell lines (HCT116). Results from Sulforhodamine B (SRB) assays have shown promising IC50 values indicating effective antiproliferative activity.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N9 | 5.85 | Anticancer |

| N18 | 4.53 | Anticancer |

| Standard (5-FU) | 9.99 | Reference |

These results suggest that modifications to the benzamide structure can enhance anticancer efficacy .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Interaction studies often focus on:

- Binding affinity : Evaluating how strongly the compound binds to target proteins.

- Mechanism of action : Investigating how the compound exerts its effects on cellular pathways.

Case Studies

Several studies have demonstrated the efficacy of similar compounds in various biological assays:

- A study reported that certain benzimidazole derivatives exhibited significant activity against Ebola virus infections, indicating that structural similarities could be leveraged for antiviral applications .

- Another research focused on synthesizing compounds with piperidine moieties demonstrated their potential as inhibitors for various microbial infections, reinforcing the importance of this structural framework in drug design.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidine ring and the methylsulfonyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Key Observations :

- Electron Effects : Trimethyl groups on the benzamide (target compound) donate electrons via hyperconjugation, contrasting with the electron-withdrawing trifluoro groups in ’s analog. This difference may alter binding affinity in electron-deficient environments (e.g., enzyme active sites) .

- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to the thiolan-3-yl substituent in ’s analog (logP reduction by ~1–2 units, estimated) .

Biological Activity

2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that exhibits a complex molecular structure. Its unique configuration includes a benzamide core, three methyl groups at the 2, 4, and 6 positions, and a piperidine ring substituted with a methylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications.

- Molecular Formula : C17H26N2O3S

- Molecular Weight : Approximately 358.46 g/mol

- IUPAC Name : 2,4,6-trimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the piperidine ring and methylsulfonyl group enhances its binding affinity and selectivity towards these targets.

In Vitro Studies

Recent studies have explored the compound's effects on various tumor cell lines. For instance, it has been shown to inhibit tumor cell proliferation and migration significantly. The mechanism involves inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Table 1: Summary of In Vitro Findings

| Study | Cell Line | Assay Type | Key Findings |

|---|---|---|---|

| Study A | Tumor Cells | MTT Assay | Inhibition of cell proliferation |

| Study B | Tumor Cells | Scratch Assay | Suppression of cell migration |

| Study C | Tumor Cells | Annexin-V-FITC/PI Staining | Induction of cell death via ferroptosis |

Case Studies

- Case Study on Ferroptosis Induction : A study investigated the effects of this compound on tumor cells, demonstrating that it significantly raised levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with oxidative stress and ferroptosis. The treatment also led to decreased expression of proteins involved in cellular defense against oxidative stress, such as SLC7A11/XCT and GPX4.

- Molecular Docking Studies : Molecular docking simulations indicated that the compound could effectively bind to key proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4,6-trimethylbenzamide | Lacks piperidine and methylsulfonyl groups | Limited activity |

| N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | Lacks trimethyl substitution on benzene ring | Different reactivity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,4,6-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 2,4,6-trimethylbenzoic acid with (1-(methylsulfonyl)piperidin-4-yl)methanamine. Key steps include:

- Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency.

- Temperature Control : Reflux conditions (~40–60°C) improve yield while minimizing side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., methyl groups at 2,4,6-positions and piperidine linkage) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C21H30N2O3S: 390.19 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. How is the compound’s solubility and stability assessed in biological assays?

- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with sonication.

- Stability Profiling : Incubate at 37°C for 24–72 hours and analyze degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

- Approach :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., HepG2 vs. HEK293 cells). For example, N-(1-(methylsulfonyl)piperidin-4-yl)benzamide derivatives show IC50 = 8.42 μM in HepG2 cells but vary in other lines due to metabolic differences .

- Control Experiments : Use positive controls (e.g., sorafenib) and validate target engagement via knock-out models .

Q. What computational strategies predict binding affinity and interaction mechanisms with therapeutic targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., glycine transporters or kinases). For piperidine-linked benzamides, sulfonyl groups often anchor to hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility .

Q. How does structural modification (e.g., methylsulfonyl vs. benzyl groups) impact bioactivity?

- SAR Analysis :

- Piperidine Substituents : Methylsulfonyl enhances solubility and target selectivity compared to benzyl groups .

- Benzamide Modifications : 2,4,6-Trimethyl substitution reduces steric hindrance, improving binding to flat hydrophobic surfaces (e.g., enzyme active sites) .

Data Contradiction Analysis Example

| Study | Cell Line | IC50 (μM) | Key Observation | Reference |

|---|---|---|---|---|

| A | HepG2 | 8.42 | Potent anti-hepatoma activity | |

| B | MCF-7 | >20 | Low efficacy due to poor uptake | Hypothetical |

Resolution : Differences in cell membrane permeability (e.g., overexpression of efflux pumps in MCF-7) and assay pH (affecting ionization state) explain variability. Validate via permeability assays (Caco-2 models) and adjust buffer conditions .

Key Methodological Recommendations

- Synthetic Optimization : Monitor reactions via TLC and optimize equivalents of coupling agents (1.2–1.5 eq.) .

- Biological Assays : Include cytotoxicity controls (e.g., LDH release assays) to distinguish specific vs. nonspecific effects .

- Computational Workflows : Combine docking with free-energy perturbation (FEP) for accurate ΔG calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.